![molecular formula C17H20BrN B12627648 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-22-8](/img/structure/B12627648.png)
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and a 2,6-di(propan-2-yl)phenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 2,6-di(propan-2-yl)phenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of the 2,6-di(propan-2-yl)phenyl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group at the second position instead of the 2,6-di(propan-2-yl)phenyl group.
2-Bromo-6-methoxynaphthalene: Features a methoxy group on a naphthalene ring instead of a pyridine ring.
Uniqueness
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to the presence of the bulky 2,6-di(propan-2-yl)phenyl group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
919091-22-8 |
|---|---|
Molecular Formula |
C17H20BrN |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3 |
InChI Key |
XEDCLCASANFLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)

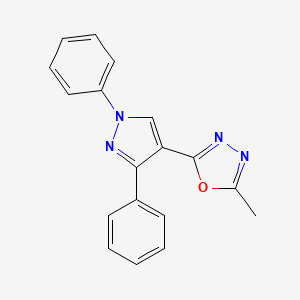
![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)
![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
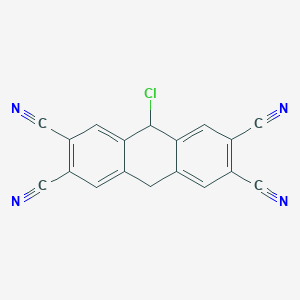
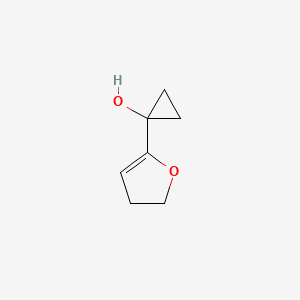
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
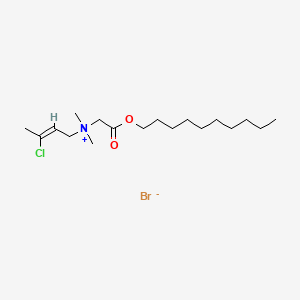
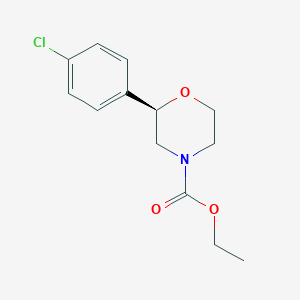
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
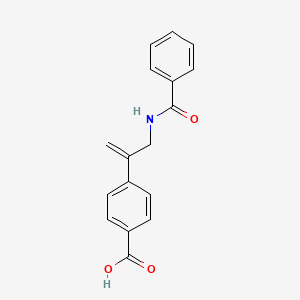
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
